2-Amino-N-(2-naphthyl)propanamide
CAS No.: 2149-46-4
Cat. No.: VC13314338
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2149-46-4 |
|---|---|
| Molecular Formula | C13H14N2O |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | 2-amino-N-naphthalen-2-ylpropanamide |
| Standard InChI | InChI=1S/C13H14N2O/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,14H2,1H3,(H,15,16) |
| Standard InChI Key | RQHPADKWNYTHOH-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N |
| Canonical SMILES | CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N |
Introduction
2-Amino-N-(2-naphthyl)propanamide is a chemical compound that, despite not being directly mentioned in the provided search results, can be analyzed based on its structural components and related compounds. This article aims to provide a comprehensive overview of its potential properties and synthesis methods, drawing from analogous compounds and general principles of organic chemistry.
Synthesis Methods
The synthesis of 2-Amino-N-(2-naphthyl)propanamide could involve several steps, similar to those used for related compounds:
-
Starting Materials: 2-Naphthylamine and a suitable propanamide precursor.
-
Reaction Conditions: The reaction might involve coupling the naphthylamine with a propanamide derivative in the presence of a catalyst or coupling agent.
N-(2-Aminoethyl)propanamide
-
Molecular Formula: CHNO
-
Molecular Weight: 116.16 g/mol
-
Properties: This compound has a simpler structure but shares the amide functionality with 2-Amino-N-(2-naphthyl)propanamide .
2-Amino-N-(2-phenylethyl)propanamide
-
Molecular Formula: CHNO
-
Properties: This compound is closer in structure to 2-Amino-N-(2-naphthyl)propanamide, with a phenylethyl group instead of a naphthyl group .
Potential Applications and Biological Activities
While specific data on 2-Amino-N-(2-naphthyl)propanamide is not available, compounds with similar structures often exhibit a range of biological activities, including:
-
Pharmacological Actions: Related compounds might have roles in neurotransmitter modulation or as enzyme inhibitors.
-
Biological Activities: These could include antibacterial, anti-inflammatory, or anticancer properties, depending on the specific structural features.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| N-(2-Aminoethyl)propanamide | CHNO | 116.16 g/mol |
| 2-Amino-N-(2-phenylethyl)propanamide | CHNO | 192.26 g/mol |
| 2-Amino-N-(2-naphthyl)propanamide | CHNO | 232.29 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume